molecular formula C18H18N4O2S B4267763 N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

Cat. No. B4267763
M. Wt: 354.4 g/mol
InChI Key: LSGWHCSDOXUEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is a chemical compound that has been studied for its potential therapeutic applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is not fully understood. However, it has been suggested that its biological activities may be mediated through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO).
Biochemical and Physiological Effects:
N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), and to scavenge reactive oxygen species (ROS). Additionally, it has been shown to induce apoptosis in cancer cells and to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its broad range of biological activities, which make it a potential candidate for various therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide. One direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the optimization of its therapeutic potential through the identification of its molecular target and the development of more potent analogs. Additionally, its potential use in combination with other drugs for the treatment of various diseases should be explored.

Scientific Research Applications

N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-ethyl-3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-19-18(25)22-21-17(23)13-10-15(16-9-8-11(2)24-16)20-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,21,23)(H2,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWHCSDOXUEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-{[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 2
N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 3
N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 4
N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 5
N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide
Reactant of Route 6
N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

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